molecular formula C12H11N3O3S B1345821 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid CAS No. 1142209-41-3

3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid

Cat. No. B1345821
M. Wt: 277.3 g/mol
InChI Key: CFBBVAKTGBLVAN-UHFFFAOYSA-N
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Description

“3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid” is a chemical compound with the molecular formula C12H11N3O3S and a molecular weight of 277.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC=C (C=C1)NC (=O)C2=NN=C (S2)CCC (=O)O . This indicates that the molecule contains a thiadiazole ring attached to a propanoic acid group, with an aniline group also attached to the thiadiazole ring .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Thiadiazole Derivatives : A study by Pund et al. (2020) involved the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from a similar starting material. These compounds demonstrated strong antimicrobial activities against various microorganisms (Pund et al., 2020).

  • Antimicrobial Agents in Cooling Fluids : Alabdeen (2021) found that derivatives of 1,3,4-thiadiazole, including compounds similar to the one , have antimicrobial properties useful in industrial cooling fluids (Alabdeen, 2021).

Acetylcholinesterase Inhibition

  • Acetylcholinesterase Inhibitors : A study presented compounds synthesized from propanoic acid and thiosemicarbazide, including 1,3,4-thiadiazole derivatives, as potential acetylcholinesterase inhibitors. This has implications in the treatment of diseases like Alzheimer's (Biointerface Research in Applied Chemistry, 2021).

Corrosion Inhibition

  • Corrosion Inhibitors : Udhayakala et al. (2013) investigated thiadiazolines, including compounds structurally similar to 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid, as corrosion inhibitors for mild steel in acidic medium (Udhayakala et al., 2013).

Molecular Organization in Bilayers

  • Molecular Organization Studies : Kluczyk et al. (2016) studied 1,3,4-thiadiazoles in lipid bilayers, shedding light on their molecular organization and interactions, which could be relevant for drug delivery systems (Kluczyk et al., 2016).

Antineoplastic Potential

  • Potential Antineoplastic Agents : Looker and Wilson (1965) synthesized novel 1,2,3-thiadiazole derivatives, exploring their potential as antineoplastic agents, indicating a possible cancer treatment application (Looker & Wilson, 1965).

Safety And Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the potential hazards of the compound, as well as guidelines for its safe handling and storage.

properties

IUPAC Name

3-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(17)7-6-9-14-15-12(19-9)11(18)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBVAKTGBLVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid

Citations

For This Compound
1
Citations
M Krasavin, A Lukin, N Zhurilo… - Journal of Enzyme …, 2016 - Taylor & Francis
3,4-Thiadiazole was explored as a more polar, heterocyclic replacement for the phenyl ring in the 3-arylpropionic acid pharmacophore present in the majority of GPR40 agonists. Out of …
Number of citations: 15 www.tandfonline.com

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